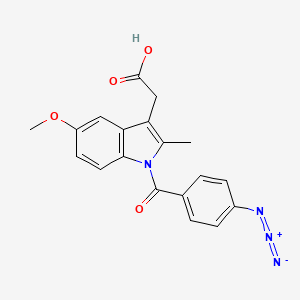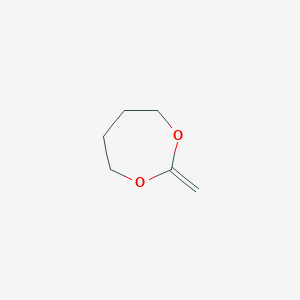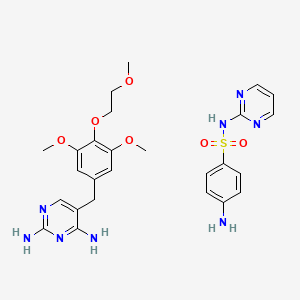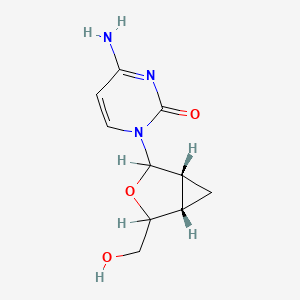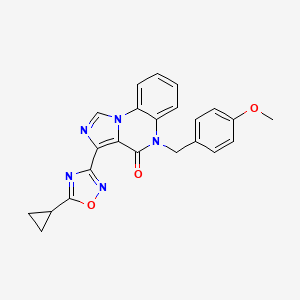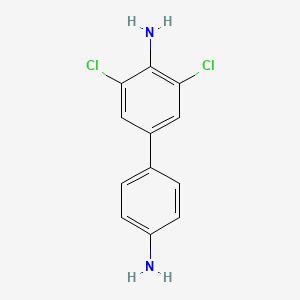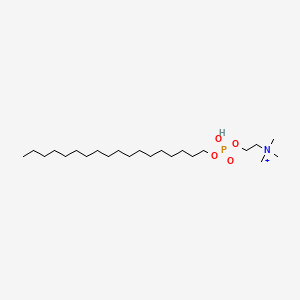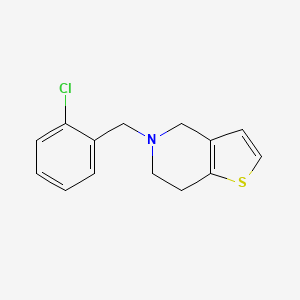
Ticlopidina
Descripción general
Descripción
Ticlopidine is a platelet aggregation inhibitor used in the prevention of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) . It is marketed under the brand name Ticlid . It is used to prevent clots in blood vessels and for the prevention and treatment of stroke in patients for whom the use of aspirin is not recommended .
Synthesis Analysis
Ticlopidine is synthesized through a promising novel five-step synthetic approach. This method provides ticlopidine in 60% overall yield from readily available starting material viz. thiophene .
Molecular Structure Analysis
Ticlopidine has a molecular formula of C14H14ClNS. Its average mass is 263.786 Da and its monoisotopic mass is 263.053558 Da .
Chemical Reactions Analysis
Ticlopidine is a prodrug that is metabolized to an active form, which blocks the ADP receptor involved in GPIIb/IIIa receptor activation leading to platelet aggregation . It undergoes metabolism into an unknown active metabolite .
Physical And Chemical Properties Analysis
Ticlopidine’s systemic name is 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Its molecular weight is 263.786 g/mol. It is a white crystalline solid. It is soluble in water and methanol and somewhat soluble in methylene chloride, ethanol, and acetone .
Aplicaciones Científicas De Investigación
Investigación Cardiovascular
Ticlopidina en la Prevención de Accidentes Cerebrovasculares: La this compound se utiliza principalmente como un agente antiplaquetario para reducir el riesgo de accidentes cerebrovasculares trombóticos {svg_1}. Se ha demostrado que es superior a la aspirina para prevenir accidentes cerebrovasculares y oclusiones de stents coronarios {svg_2}. En ensayos clínicos, la this compound ha sido eficaz para la prevención secundaria en pacientes con accidente cerebrovascular isquémico o ataque isquémico transitorio {svg_3}.
Tratamiento del Cáncer
El Papel de la this compound en la Terapia del Cáncer: La investigación sugiere que la this compound puede tener aplicaciones en el tratamiento del cáncer debido a su capacidad para interferir con la respuesta de proteínas desplegadas (UPR) a través de la modulación de los receptores sigma, contrarrestando potencialmente las condiciones de estrés del retículo endoplásmico (RE) que exacerban el cáncer {svg_4}.
Investigación sobre COVID-19
This compound como un Potencial Terapéutico para COVID-19: La this compound se ha identificado como un agente potencial para contrarrestar el estrés del RE inducido por infecciones virales, incluida la COVID-19 {svg_5}. Esto podría convertirla en una herramienta valiosa en la lucha contra las infecciones por coronavirus.
Neurología
This compound en Aplicaciones Neurológicas: En neurología, la this compound se ha comparado con otros agentes como el clopidogrel y el Ginkgo Biloba para pacientes con resistencia al clopidogrel que se someten a colocación de stents carotídeos {svg_6}. También se utiliza para disminuir la posibilidad de sufrir un accidente cerebrovascular en pacientes que ya han experimentado uno {svg_7}.
Farmacología
Farmacocinética de la this compound: La this compound es un profármaco que se metaboliza a una forma activa que inhibe la agregación plaquetaria {svg_8}. Requiere biotransformación in vivo y actúa bloqueando el componente P2Y12 de los receptores de ADP {svg_9}.
Bioquímica
Interacciones Bioquímicas de la this compound: En bioquímica, los derivados y análogos de la this compound se han estudiado por sus relaciones estructura-actividad como inhibidores de la ectonucleotidasa CD39, que participa en la hidrólisis de ATP a adenosina {svg_10}.
Mecanismo De Acción
Target of Action
Ticlopidine primarily targets the adenosine diphosphate (ADP) receptor and the glycoprotein GPIIb/IIIa receptor complex on platelets . These receptors play a crucial role in platelet aggregation, a process that leads to the formation of blood clots.
Mode of Action
Ticlopidine is a prodrug, which means it is metabolized in the body to an active form . This active metabolite blocks the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor complex . By blocking these receptors, Ticlopidine inhibits platelet aggregation .
Biochemical Pathways
The active metabolite of Ticlopidine prevents the binding of ADP to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition likely involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane .
Pharmacokinetics
Ticlopidine has a bioavailability of over 80% . It is metabolized in the liver and has an elimination half-life of 12 hours after a single dose and 4-5 days after repeated dosing . Ticlopidine is excreted through the kidneys and feces .
Result of Action
The molecular effect of Ticlopidine’s action is the irreversible blocking of the P2Y12 component of the ADP receptor on the surface of platelets . This prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelets from sticking to each other . On a cellular level, this results in a reduction of platelet aggregation, which can prevent the formation of blood clots .
Action Environment
The efficacy and stability of Ticlopidine can be influenced by various environmental factors. For instance, taking Ticlopidine at the same time as antacids can decrease the absorption of Ticlopidine . Additionally, Ticlopidine can interact with several classes of medications, potentially affecting its action . Therefore, it’s important to consider these factors when prescribing and administering Ticlopidine.
Safety and Hazards
Ticlopidine can cause life-threatening hematological adverse reactions, including neutropenia/agranulocytosis, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia . It is necessary to monitor patients’ WBC and platelets when they are taking ticlopidine . In handling Ticlopidine, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023669 | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |
| Record name | SID50085878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane. No direct interference occurs with the GPIIb/IIIa receptor. As the glycoprotein GPIIb/IIIa complex is the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation. By blocking the amplification of platelet activation by released ADP, platelet aggregation induced by agonists other than ADP is also inhibited by the active metabolite of ticlopidine. | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
55142-85-3 | |
| Record name | Ticlopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ticlopidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx. 1 189°C | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


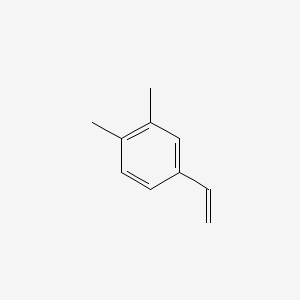
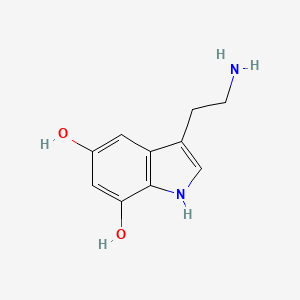
![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)
![N-[4-(dimethylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1205772.png)
